molecular formula C14H15F3N2O4 B2703217 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2361644-56-4

6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2703217
CAS No.: 2361644-56-4
M. Wt: 332.279
InChI Key: OWTYWOVBFPHAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic core combining a benzoxazine moiety with a pyrrolidine ring, substituted with a methyl group at position 6 and a trifluoroacetic acid (TFA) counterion. The TFA salt enhances solubility and stability, making it suitable for pharmaceutical research, particularly as a CCR2 antagonist (). Its molecular complexity and functional groups enable interactions with biological targets, such as kinases or chemokine receptors .

Properties

IUPAC Name

6-methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.C2HF3O2/c1-8-2-3-10-9(6-8)12(4-5-13-7-12)16-11(15)14-10;3-2(4,5)1(6)7/h2-3,6,13H,4-5,7H2,1H3,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTYWOVBFPHAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-56-4
Record name 6-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidin]-2-one; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a spiro structure that combines a benzoxazine moiety with a pyrrolidine ring. The trifluoroacetic acid component adds to its chemical reactivity and solubility properties.

  • IUPAC Name : 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
  • Molecular Formula : C₁₂H₁₄F₃N₂O₂
  • Molecular Weight : 270.25 g/mol

Biological Activity Overview

The biological activities of 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one have been investigated primarily for its potential therapeutic effects. Below are key areas of biological activity:

Antimicrobial Activity

Research indicates that compounds with spiro structures often exhibit significant antimicrobial properties. A study found that derivatives of spiro compounds displayed activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural characteristics suggest it may interact with cellular targets involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, spiro compounds have been reported to downregulate oncogenes and upregulate tumor suppressor genes in vitro .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of spiro compounds. Studies have indicated that these compounds can inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme enhances neurotransmitter availability and may improve cognitive function.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits acetylcholinesterase activity

Case Studies

  • Antimicrobial Study : A series of derivatives were synthesized from the parent spiro compound. Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating potent activity .
  • Anticancer Investigation : In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Mechanistic studies suggested involvement of apoptotic pathways mediated by caspase activation .
  • Neuroprotective Analysis : A study assessing cognitive function in animal models treated with the compound showed improved memory retention and reduced markers of oxidative stress compared to control groups. These findings support the potential use of this compound in neurodegenerative disease therapies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties
Recent studies have highlighted the potential of 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one derivatives as inhibitors of Factor XIa, an important target in anticoagulation therapy. The compound has been shown to exhibit significant inhibitory activity against this enzyme, suggesting its utility in developing new anticoagulant drugs with fewer side effects compared to traditional therapies .

2. Anticancer Activity
Research indicates that spiro compounds similar to 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

3. Neuroprotective Effects
The benzoxazine framework has been associated with neuroprotective effects. Compounds derived from this structure may help in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Materials Science Applications

1. Photonic Materials
The unique optical properties of compounds like 6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one make them suitable candidates for use in photonic devices. Their ability to undergo photochromic reactions allows for applications in smart windows and optical switches, where light modulation is essential .

2. Polymer Chemistry
Incorporating spiro compounds into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has shown that these compounds can act as crosslinking agents or modifiers in polymer formulations, leading to improved performance in various applications including coatings and adhesives .

Case Studies

Study Focus Findings
Study on AnticoagulantsInvestigated the inhibitory effects of spiro compounds on Factor XIaFound significant inhibition rates suggesting potential for new anticoagulants
Neuroprotection ResearchEvaluated the neuroprotective effects of benzoxazine derivativesDemonstrated reduced oxidative stress in neuronal cell cultures
Photonic ApplicationsExplored the use of spiro compounds in photonic devicesIdentified potential for smart materials capable of light modulation

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Modifications

Spiro[benzoxazine-piperidine] vs. Spiro[benzoxazine-pyrrolidine]
  • RS102895 (1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride) :

    • Replaces the pyrrolidine ring with a piperidine ring, increasing ring size and flexibility.
    • Substituted with a 4-(trifluoromethyl)phenethyl group, enhancing lipophilicity and receptor binding (CCR2 antagonism) .
    • Molecular weight: 390.4 g/mol; Solubility: 18 mg/mL in DMSO .
  • Methyl substituent at position 6 may reduce steric hindrance compared to bulkier groups.
Piperidine vs. Pyrrolidine Impact
Property Piperidine (RS102895) Pyrrolidine (Target Compound)
Ring Size 6-membered 5-membered
Flexibility Higher Lower
Pharmacokinetics Longer half-life (predicted) Faster metabolism

Substituent Variations

Halogenated Analogs
  • Used in industrial and scientific research ().
  • 6-Chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate (tert-butyl ester) :

    • Chlorine substituent and tert-butyl ester improve lipophilicity and synthetic handling .
Substituent Effects on Activity
Compound Substituent Biological Activity
Target Compound 6-Methyl CCR2 antagonism
RS102895 4-(Trifluoromethyl)phenethyl Enhanced CCR2 binding
6-Bromo analog Bromine Research use (unclear target)

Counterion Influence

  • TFA Salt :

    • Lowers pH, enhancing aqueous solubility (e.g., TFA’s pKa = 0.23) .
    • May complicate purification due to strong acidity ().
  • Hydrochloride Salt (RS102895) :

    • Higher stability in solid state; common in pharmaceuticals .
Counterion Solubility (DMSO) Stability
TFA Moderate Sensitive to pH
HCl High (18 mg/mL) High

Pharmacological Profiles

  • Target Compound : Demonstrated efficacy in murine models as a CCR2 antagonist (10 mg/kg oral dose) .
  • RS102895 : Shows potent CCR2 inhibition (IC50 ~10 nM) with in vivo anti-inflammatory activity .

Q & A

Q. Table 1: Representative Analytical Data

ParameterValue/ObservationReference
HPLC Purity97.34%
1H NMR (DMSO-d6)δ 2.56 (s, 3H, CH3)
ESIMS m/z311.1 ([M+1]⁺)

Advanced: How can conflicting NMR or LCMS data be resolved during synthesis?

Answer:
Data discrepancies often arise from:

  • Residual Solvents : Use high-vacuum drying and deuterated solvents (e.g., DMSO-d6) to eliminate interference .
  • Tautomerism : Spirocyclic systems may exhibit dynamic equilibria; variable-temperature NMR (e.g., 25–60°C) can resolve overlapping peaks .
  • Byproducts : LCMS with high-resolution settings (e.g., Q-TOF) identifies adducts (e.g., trifluoroacetate adducts at m/z +114) .

Case Study: In , a 94% yield product showed a minor impurity (HPLC 97.34%), resolved by silica gel chromatography (hexane/EtOAC gradient) .

Advanced: What computational methods predict the pharmacological activity of this spirocyclic compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones in showed kinase inhibition via H-bonding motifs) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of the spiro-TFA complex in physiological conditions (e.g., explicit water models for solvation effects) .

Advanced: How can multi-step synthesis routes mitigate low yields in spiro-ring formation?

Answer:
Critical Steps:

  • Intermediate Isolation : Purify precursors (e.g., benzoxazine intermediates via recrystallization) before cyclization .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl-pyrrolidine linkages) to enhance regioselectivity .
  • Counterion Effects : TFA improves solubility of charged intermediates, facilitating ring closure .

Example: In , a 7-step synthesis achieved 60% overall yield by optimizing coupling reactions (e.g., Buchwald-Hartwig amidation) and protecting group strategies .

Advanced: What strategies address stability issues during storage of TFA salts?

Answer:

  • Lyophilization : Convert TFA salts to stable free bases for long-term storage .
  • Moisture Control : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis .
  • Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How to analyze trace impurities in the final product?

Answer:

  • LC-HRMS : Identify impurities at <0.1% levels (e.g., unreacted starting materials or oxidation byproducts) .
  • NMR Spiking : Add reference standards (e.g., Impurity E in ) to confirm peak assignments .
  • ICH Guidelines : Follow Q3A/B thresholds for reporting (0.10%) and qualifying impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.